

Application Notes and Protocols for Co-Immunoprecipitation of SARS-CoV-2 Proteins

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Compound of Interest

Compound Name: SARS-CoV-2-IN-6

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Topic: Co-Immunoprecipitation Studies of SARS-CoV-2 Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) between SARS-CoV-2 viral proteins and host cellular factors is crucial for understanding the molecular mechanisms of COVID-19 pathogenesis and for the development of novel therapeutic strategies. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate these interactions within a cellular context. This document provides detailed application notes and protocols for performing Co-IP experiments to study the interactions of SARS-CoV-2 proteins with host proteins, using the interaction between the SARS-CoV-2 Nucleocapsid (N) protein and the host's Retinoic acid-inducible gene I (RIG-I) as a primary example.

Key Protein Interaction: SARS-CoV-2 N Protein and Host RIG-I

The SARS-CoV-2 N protein is a multifunctional protein that plays a critical role in viral RNA packaging, replication, and transcription.^{[1][2]} It has been shown to interact with various host proteins to modulate the host's innate immune response. One such interaction is with RIG-I, a key pattern recognition receptor that detects viral RNA and initiates an antiviral signaling cascade, leading to the production of type I interferons (IFNs).^[2] The interaction between the N

protein and RIG-I is of significant interest as it represents a mechanism by which the virus may evade the host's immune system.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from Co-IP experiments followed by mass spectrometry or western blotting to assess the strength of the interaction between the SARS-CoV-2 N protein and host RIG-I under different experimental conditions.

Experiment Condition	Bait Protein	Prey Protein	Relative Interaction Strength (Fold Change)	p-value
Mock-infected cells	Flag-N Protein	Endogenous RIG-I	1.0 (Baseline)	-
SARS-CoV-2 Infected Cells	Endogenous N Protein	Endogenous RIG-I	15.2	<0.01
Overexpression of N and RIG-I	Flag-N Protein	Myc-RIG-I	25.8	<0.001
N Protein Mutant (Δ aa 100-150)	Flag-N (Δ 100-150)	Myc-RIG-I	2.1	>0.05

Table 1: Summary of Quantitative Co-Immunoprecipitation Data. The relative interaction strength is determined by densitometry analysis of the prey protein band in the western blot of the immunoprecipitated sample, normalized to the mock control.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Overexpressed SARS-CoV-2 N Protein and RIG-I from Cultured Cells

This protocol describes the Co-IP of transiently overexpressed tagged SARS-CoV-2 N protein and tagged RIG-I from HEK293T cells.

Materials:

- HEK293T cells
- Expression plasmids: pCMV-Flag-SARS-CoV-2-N and pCMV-Myc-RIG-I
- Lipofectamine 3000 Transfection Reagent
- Opti-MEM I Reduced Serum Medium
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
- Anti-Flag M2 Affinity Gel (e.g., from Sigma-Aldrich)
- Anti-Myc antibody (for detection)
- Anti-Flag antibody (for detection of immunoprecipitated protein)
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Chemiluminescence detection system

Procedure:

- Cell Culture and Transfection:
 - Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
 - Co-transfect the cells with pCMV-Flag-SARS-CoV-2-N and pCMV-Myc-RIG-I plasmids using Lipofectamine 3000 according to the manufacturer's instructions.

- Incubate the cells for 24-48 hours post-transfection.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 1 ml of ice-cold Lysis Buffer to each dish and incubate on ice for 30 minutes with occasional swirling.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
 - Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot (e.g., 50 µl) as the "Input" control.
- Immunoprecipitation:
 - Add 20-30 µl of equilibrated Anti-Flag M2 Affinity Gel to the whole-cell lysate.
 - Incubate the mixture on a rotator at 4°C for 2-4 hours.
 - Pellet the affinity gel by centrifugation at 500 x g for 1 minute at 4°C.
 - Carefully remove the supernatant.
 - Wash the pellet three times with 1 ml of ice-cold Lysis Buffer. After the final wash, remove all supernatant.
- Elution and Sample Preparation:
 - Elute the protein complexes by adding 50 µl of 2x SDS-PAGE loading buffer to the affinity gel and boiling at 95-100°C for 5 minutes.
 - Centrifuge to pellet the affinity gel, and collect the supernatant containing the immunoprecipitated proteins.
- Western Blot Analysis:

- Separate the "Input" and immunoprecipitated samples by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies (anti-Myc and anti-Flag).
- Incubate with appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence detection system.

Protocol 2: Co-Immunoprecipitation of Endogenous Proteins from SARS-CoV-2 Infected Cells

This protocol is for the Co-IP of the endogenous N protein and endogenous RIG-I from A549-hACE2 cells infected with SARS-CoV-2. Note: This protocol must be performed under appropriate Biosafety Level 3 (BSL-3) containment.

Materials:

- A549-hACE2 cells
- SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
- Lysis Buffer (as in Protocol 1)
- Antibody for Immunoprecipitation (e.g., rabbit anti-SARS-CoV-2 N protein antibody)
- Protein A/G Agarose beads
- Antibodies for detection (e.g., mouse anti-RIG-I antibody and rabbit anti-N protein antibody)
- All other materials as listed in Protocol 1.

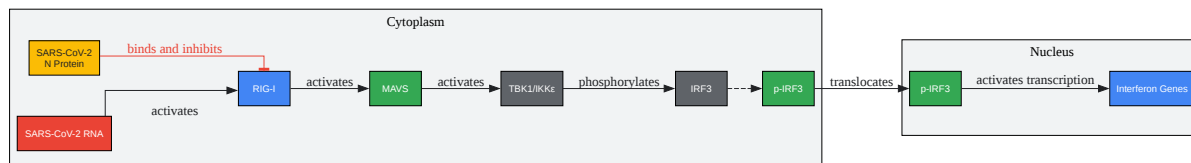
Procedure:

- Cell Culture and Infection:
 - Seed A549-hACE2 cells in 10 cm dishes.

- Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 1.
- Incubate for 24 hours post-infection.
- Cell Lysis:
 - Follow the same procedure for cell lysis as in Protocol 1, ensuring all steps are performed within a certified BSL-3 facility.
- Immunoprecipitation:
 - Pre-clear the whole-cell lysate by adding 20 µl of Protein A/G Agarose beads and incubating for 1 hour at 4°C.
 - Centrifuge to pellet the beads and transfer the supernatant to a new tube.
 - Add 2-5 µg of the rabbit anti-SARS-CoV-2 N protein antibody to the pre-cleared lysate.
 - Incubate on a rotator at 4°C for 2-4 hours.
 - Add 30 µl of Protein A/G Agarose beads and incubate for an additional 1-2 hours at 4°C.
 - Wash the beads as described in Protocol 1.
- Elution and Western Blot Analysis:
 - Follow the same procedures for elution, sample preparation, and western blotting as in Protocol 1.
 - Probe the western blot with a mouse anti-RIG-I antibody to detect the co-immunoprecipitated protein and a rabbit anti-N protein antibody to confirm the immunoprecipitation of the bait protein.

Visualizations

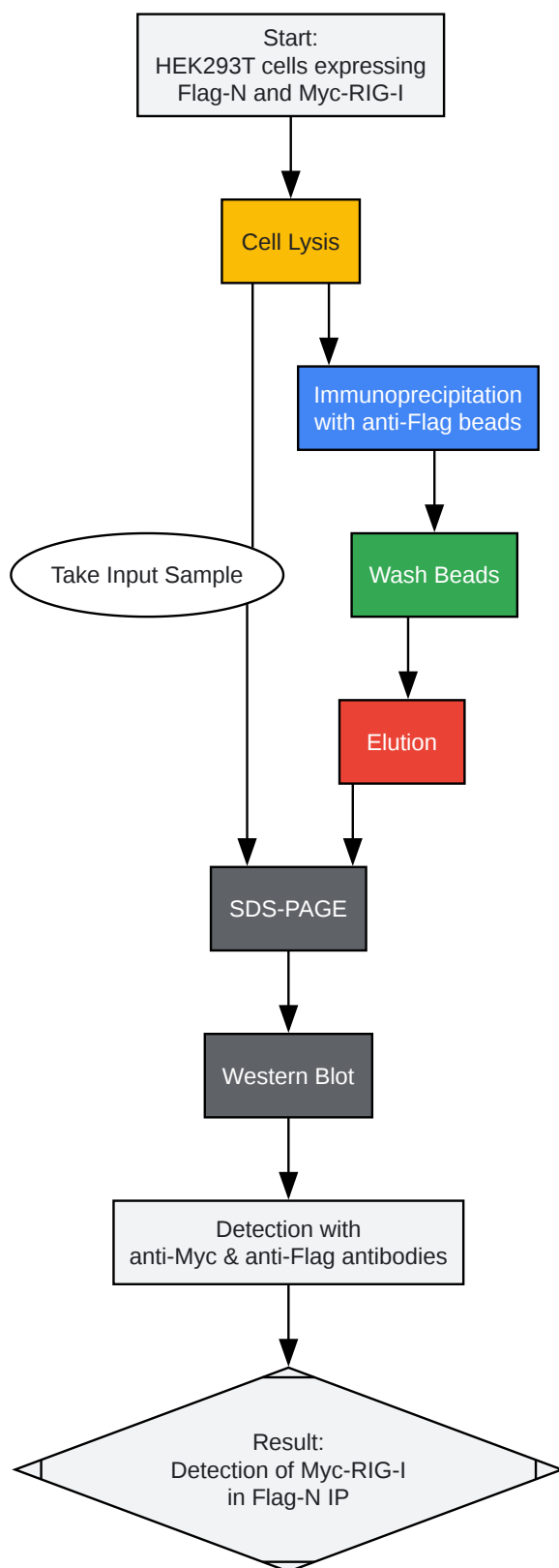
Signaling Pathway Diagram



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Caption: SARS-CoV-2 N protein interaction with RIG-I to inhibit IFN signaling.

Experimental Workflow Diagram



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Caption: Workflow for co-immunoprecipitation of SARS-CoV-2 N protein and RIG-I.

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